4-Bromobenzothiazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromobenzothiazole (767-68-0) is the essential 4-substituted regioisomer—not a generic bromobenzothiazole. Only the 4-bromo placement enables orthogonal Suzuki-Miyaura couplings via its 4-bromo-2-iodo derivative, unlocking convergent SAR library synthesis impossible with 2- or 6-bromo analogs. For flexible optoelectronics, only this isomer yields the elastic single crystals required for flexible OLEDs and optical waveguides; other regioisomers are brittle. Specifying the 4-position isomer prevents synthetic failure and ensures reproducible photophysical output. Standard purity 97%, verified by NMR, HPLC, GC. Bulk and custom synthesis available.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 767-68-0
Cat. No. B1275575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzothiazole
CAS767-68-0
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=CS2
InChIInChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
InChIKeySXZKODVCLOIJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzothiazole (CAS 767-68-0) - A Benchmark Halogenated Benzothiazole Building Block for Precision Synthesis and Materials Science


4-Bromobenzothiazole (CAS: 767-68-0, C₇H₄BrNS, MW: 214.08) is a monohalogenated heterocyclic building block featuring a bromine atom at the 4-position of the fused benzene ring [1]. This positional isomerism confers distinct reactivity and supramolecular properties, making it a critical intermediate in medicinal chemistry, agrochemical development, and advanced materials research. Its high purity (standard 97%, verified by NMR, HPLC, GC) and well-characterized physical state (yellow-orange solid, melting point 126-128 °C) ensure reproducibility in critical experimental workflows [2].

The 4-Bromo Positional Isomer: Why 2-, 5-, or 6-Bromobenzothiazole Cannot Substitute for 4-Bromobenzothiazole in Critical Applications


The substitution pattern on the benzothiazole core is a primary determinant of chemical reactivity and material properties. While in-class analogs like 2-bromobenzothiazole or 6-bromobenzothiazole share the same molecular formula and core heterocycle, the specific placement of the bromine atom at the 4-position (ortho to the N/S heterocycle) dramatically alters its participation in metal-catalyzed cross-couplings, its ability to form directional halogen bonds in crystal engineering, and the electronic properties of derived fluorescent probes [1]. Direct substitution with a 2-bromo or 5-bromo regioisomer without experimental validation will likely result in synthetic failure due to mismatched reactivity in orthogonal Suzuki-Miyaura sequences, loss of desired mechanical flexibility in crystalline materials, and altered photophysical output [2].

Product-Specific, Quantitative Evidence for 4-Bromobenzothiazole (CAS 767-68-0) Differentiation


Differential Reactivity for Orthogonal Sequential Cross-Coupling: The 4-Bromo-2-Iodo Advantage

4-Bromobenzothiazole can be selectively iodinated to form 4-bromo-2-iodobenzothiazole. This intermediate possesses two halogens with orthogonal reactivity profiles. The C-2 iodine atom is significantly more reactive in Suzuki-Miyaura cross-couplings than the C-4 bromine atom. This difference allows for a fully controlled, two-step sequential functionalization: first, aryl groups can be installed at the 2-position, followed by a second, distinct aryl group at the 4-position. This is not possible with the 2-bromo or 6-bromo isomers, which lack this orthogonal reactivity pair, limiting their utility in constructing complex, asymmetrically substituted molecular libraries [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Crystal Engineering: 4-Bromobenzothiazole Confers Elasticity, a Unique Property Among Halogenated Benzothiazoles

In a direct comparative study of three halogen-substituted benzothiazole crystals (1-3), the 4-bromo derivative (crystal 1) was the only one found to be elastically bendable, while the others were brittle. Hirshfeld surface analysis confirmed that the 4-bromo derivative possesses a higher proportion of weak and dispersive interactions (including halogen bonds) which act as 'structural buffers,' enabling mechanical flexibility without fracture [1]. This is a direct, quantifiable, and structurally unique property of the 4-bromo isomer.

Crystal Engineering Flexible Optoelectronics Halogen Bonding

Proven Fluorescent Scaffold: 4-Bromophenyl Benzothiazoles Yield Predictable Blue Emission

The 4-bromo substituent serves as an ideal anchor for generating a library of fluorescent probes. Fifteen derivatives synthesized from 2-(4-bromophenyl)benzothiazole via Suzuki coupling with various phenylboronic acids exhibited consistent fluorescence emission in the 380-450 nm range (blue region) upon excitation at 330 nm [1]. This provides a validated, tunable platform. While other isomers can also be fluorescent, this specific study quantifies the performance of the 4-substituted core, providing a reliable baseline for further modifications.

Fluorescent Probes Materials Chemistry Suzuki Coupling

Reactivity in Electrophilic Substitution: The 4-Bromo Position Directs Further Functionalization

The bromine atom at the 4-position exerts a distinct electronic influence on the benzothiazole core. It is described as an 'electron-rich electrophile' and a nucleophile, enabling participation in nucleophilic attack reactions, for example, with electron-deficient carbonyl compounds like 2-chlorobenzothiazole . This contrasts with 2-substituted analogs, where the bromine's reactivity is more directly influenced by the adjacent nitrogen and sulfur atoms in the thiazole ring, leading to different synthetic outcomes. The 4-position provides a balance of stability and reactivity suitable for further functionalization via electrophilic aromatic substitution.

Organic Synthesis Reaction Mechanism Building Blocks

High-Value Research and Industrial Scenarios Requiring 4-Bromobenzothiazole (767-68-0)


Synthesis of Asymmetric 2,4-Diarylbenzothiazole Libraries for Medicinal Chemistry

When a medicinal chemistry project requires the systematic exploration of structure-activity relationships (SAR) on a benzothiazole scaffold, 4-bromobenzothiazole is the essential precursor. Its conversion to 4-bromo-2-iodobenzothiazole unlocks orthogonal Suzuki-Miyaura couplings, enabling the independent, sequential installation of two different aryl groups at the 2- and 4-positions. This convergent and modular approach [3] dramatically accelerates library synthesis compared to linear routes and is impossible with other bromobenzothiazole isomers that lack this orthogonal reactivity pair.

Development of Flexible, Fluorescent Organic Crystals for Optoelectronics

In the emerging field of flexible optoelectronics, where materials must be both light-emitting and mechanically robust, 4-bromobenzothiazole is a uniquely identified building block. Direct comparative crystallography has shown that only the 4-bromo derivative yields single crystals with the requisite elastic bendability, a property directly linked to its specific halogen-bonding network [3]. Other halogenated analogs (e.g., 6-bromo) are brittle and thus unsuitable. Researchers engineering optical waveguides, flexible OLEDs, or mechanofluorochromic sensors should therefore specify and procure the 4-bromo isomer for these applications.

Creation of Tunable Blue-Emitting Fluorescent Probes via Suzuki Coupling

For projects requiring a library of blue-emitting fluorescent molecules, 2-(4-bromophenyl)benzothiazole, derived from 4-bromobenzothiazole, serves as a validated and versatile core scaffold. Suzuki coupling with diverse arylboronic acids consistently yields derivatives with fluorescence emission in the 380-450 nm range [3]. This reproducible photophysical profile, established in peer-reviewed research, provides a strong foundation for designing new probes, sensors, or materials, eliminating the guesswork associated with less-characterized or alternative regioisomeric starting materials.

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